3-Acetamidobiphenyl

Description

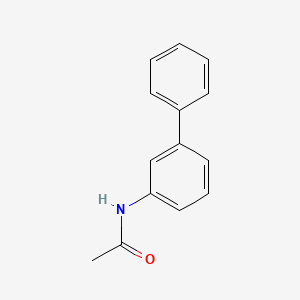

3-Acetamidobiphenyl (3-AABP) is a substituted aromatic amine characterized by a biphenyl backbone with an acetamido (-NHCOCH₃) functional group at the 3-position. It is structurally related to carcinogenic aromatic amines such as 3-aminobiphenyl (3-ABP) but differs in the presence of the acetylated amino group. This modification significantly alters its metabolic fate and reactivity. Studies using rat liver microsomal preparations demonstrate that 3-AABP undergoes hepatic oxidation, primarily yielding 3-acetamido-6-hydroxybiphenyl as its major metabolite .

Properties

CAS No. |

2113-54-4 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-(3-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H13NO/c1-11(16)15-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,15,16) |

InChI Key |

IRMSAKOLFSBQJH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2 |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2 |

Other CAS No. |

2113-54-4 |

Synonyms |

3-acetamidobiphenyl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Metabolic Differences

3-Acetamidobiphenyl vs. 3-Aminobiphenyl (3-ABP)

- Structural Contrast : The acetamido group in 3-AABP replaces the primary amine (-NH₂) in 3-ABP. This substitution reduces the compound’s basicity and alters its electronic properties, influencing metabolic pathways.

- Metabolic Pathways: 3-AABP: Predominantly hydroxylated at the 6-position to form 3-acetamido-6-hydroxybiphenyl. No significant formation of reactive intermediates (e.g., hydroxylamines or nitroso derivatives) is observed . 3-ABP: Hydroxylated at 2- and 4-positions (ortho to the amino group), with minor 6-position activity.

Table 1: Metabolic Comparison of 3-AABP and 3-ABP

| Parameter | This compound (3-AABP) | 3-Aminobiphenyl (3-ABP) |

|---|---|---|

| Major Hydroxylation Site | 6-position | 2- and 4-positions |

| Reactive Metabolites | None detected | Hydroxylamine, Nitroso, Nitro |

| Enzymatic Pathway | Cytochrome P450-mediated oxidation | Mixed enzymatic/non-enzymatic |

Implications of Structural Modifications

The acetamido group in 3-AABP sterically and electronically hinders N-hydroxylation, a critical step in the activation of carcinogenic aromatic amines. In contrast, 3-ABP’s unmodified amino group facilitates N-oxidation, leading to reactive intermediates capable of forming DNA adducts .

Reactivity and Toxicity Considerations

- However, its 6-hydroxy metabolite may undergo further phase II conjugation (e.g., glucuronidation or sulfation), influencing excretion pathways.

- 3-ABP: The generation of nitroso derivatives is associated with covalent binding to cellular macromolecules, a hallmark of carcinogenicity observed in other aromatic amines like 4-aminobiphenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.